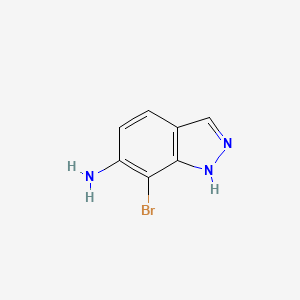

7-bromo-1H-indazol-6-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-1H-indazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-6-5(9)2-1-4-3-10-11-7(4)6/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFKYXCQIJAASSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=NN2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50598306 | |

| Record name | 7-Bromo-1H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139502-26-4 | |

| Record name | 7-Bromo-1H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the Indazole Scaffold

An In-Depth Technical Guide to the Core Properties of 7-bromo-1H-indazol-6-amine

This guide serves as an in-depth technical resource for researchers, medicinal chemists, and drug development professionals on the fundamental properties, synthesis, and potential applications of this compound. As this specific isomer is not widely commercialized, this document synthesizes information from closely related analogues and established chemical principles to provide a robust predictive framework for its use in a research setting.

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Compounds incorporating this moiety exhibit a vast spectrum of biological activities, including anti-inflammatory, anti-cancer, anti-HIV, and neuroprotective properties.[1][3] The thermodynamic stability of the 1H-indazole tautomer makes it the predominant form in most chemical and biological systems.[2]

The specific substitution pattern of this compound offers a unique combination of functionalities. The amino group at the 6-position serves as a versatile synthetic handle for amide bond formation, urea synthesis, or as a basic center for salt formation, which is critical for modulating pharmacokinetic properties. The bromine atom at the 7-position provides a strategic site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of diverse molecular fragments to explore the chemical space around the indazole core. This dual functionality makes this compound a valuable, albeit specialized, building block for constructing complex lead compounds in drug discovery programs.

Core Physicochemical and Structural Properties

While extensive experimental data for this compound is not publicly available, its core properties can be reliably predicted based on its structure and comparison with its direct precursor, 7-bromo-1H-indazole.

| Property | This compound (Predicted/Inferred) | 7-bromo-1H-indazole (Known Precursor) |

| CAS Number | Not commercially listed | 53857-58-2 |

| Molecular Formula | C₇H₆BrN₃ | C₇H₅BrN₂ |

| Molecular Weight | 212.05 g/mol | 197.03 g/mol |

| Appearance | Predicted to be a light-yellow to brown solid | Powder |

| Melting Point (°C) | Expected to be higher than the precursor | 126 - 130 |

| Boiling Point (°C) | > 400 (Predicted) | Not available |

| Solubility | Soluble in DMSO, DMF, and polar organic solvents | Soluble in polar organic solvents |

| SMILES | C1=CC2=C(C(=C1)Br)NN=C2N | Brc1cccc2cn[nH]c12 |

| InChIKey | Predicted: ADBDLGMVAZJRKR-UHFFFAOYSA-N[4] | KMHHWCPTROQUFM-UHFFFAOYSA-N |

Note: Properties for this compound are inferred from chemical principles and data on related isomers. The presence of the amino group is expected to increase polarity and the melting point compared to the precursor.

Chemical Structure Diagram

Caption: 2D structure of this compound.

Synthesis and Purification: A Strategic Approach

The synthesis of this compound is not a trivial matter due to the challenge of achieving the correct regiochemistry. Direct bromination of 6-amino-1H-indazole or amination of 7-bromo-1H-indazole can lead to a mixture of isomers.[5] A more robust and controllable strategy involves a multi-step sequence starting from a commercially available precursor, 7-bromo-1H-indazole.

The proposed pathway leverages a directed nitration followed by a standard reduction. This approach provides superior regiochemical control compared to direct functionalization of an already substituted indazole.

Proposed Synthetic Workflow

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. 7-bromo-1H-indazol-3-amine | C7H6BrN3 | CID 57345825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to a Key Heterocyclic Building Block in Modern Drug Discovery

A Note on the Subject Compound: This guide addresses the synthesis, properties, and applications of 6-bromo-1H-indazol-3-amine (CAS No: 404827-77-6) . Initial searches for the requested topic, "7-bromo-1H-indazol-6-amine," did not yield a registered CAS number or significant published data, suggesting it is a novel or less-characterized isomer. In the spirit of providing a valuable and scientifically rigorous technical resource, this guide focuses on its closely related and well-documented analogue, a critical scaffold in medicinal chemistry.

Introduction: The Privileged Indazole Scaffold

The 1H-indazole nucleus is a bicyclic aromatic heterocycle that has garnered immense interest in the field of drug discovery. Its structure, featuring a fusion of benzene and pyrazole rings, serves as a versatile template for the design of bioactive molecules. As a bioisostere of purine, the indazole core is adept at interacting with the ATP-binding sites of various enzymes, particularly protein kinases. This has established the indazole framework as a "privileged scaffold" in medicinal chemistry, leading to the development of several approved drugs, including the kinase inhibitors Axitinib and Pazopanib.

The strategic functionalization of the indazole ring with substituents like bromine and amine groups provides chemists with versatile handles for molecular elaboration. 6-bromo-1H-indazol-3-amine, in particular, has emerged as a highly valuable starting material, offering distinct points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.[1] This guide provides an in-depth overview of its synthesis, chemical properties, and its pivotal role in the development of targeted therapeutics.

Core Compound Identification and Properties

Structure and CAS Information:

-

Systematic Name: 6-bromo-1H-indazol-3-amine

-

Synonyms: 3-Amino-6-bromoindazole

-

CAS Number: 404827-77-6

-

Molecular Formula: C₇H₆BrN₃

-

Molecular Weight: 212.05 g/mol

The structure features a bromine atom at the 6-position of the indazole ring, which enhances its reactivity and serves as a key site for cross-coupling reactions. The amine group at the 3-position is crucial for forming hydrogen bond interactions within enzyme active sites.[1]

Physicochemical Properties:

| Property | Value | Source |

| Appearance | Off-white to pale yellow solid | [1] |

| Molecular Weight | 212.05 g/mol | [2] |

| Molecular Formula | C₇H₆BrN₃ | [2] |

| Purity | ≥ 96% (HPLC) | [1] |

| Storage Conditions | Store at 0-8°C in a dark place under an inert atmosphere | [1] |

Synthesis of 6-bromo-1H-indazol-3-amine: A Validated Protocol

The most common and efficient synthesis of 6-bromo-1H-indazol-3-amine involves the cyclization of a substituted benzonitrile with hydrazine. This method is advantageous due to the availability of starting materials and typically good yields.

Reaction Scheme:

Caption: Synthetic route to 6-bromo-1H-indazol-3-amine.

Detailed Experimental Protocol:

This protocol is based on a reported procedure for the synthesis of 6-bromo-1H-indazol-3-amine.[3]

-

Reaction Setup: Under a nitrogen atmosphere, dissolve 4-bromo-2-fluorobenzonitrile (5 g, 25.13 mmol) in 20 mL of n-butanol in a round-bottom flask equipped with a reflux condenser.

-

Addition of Reagent: Add hydrazine hydrate (1.04 mL, 50.26 mmol) to the solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. A significant amount of solid precipitate should be observed.

-

Isolation and Purification: Collect the solid product by filtration. Wash the filter cake with petroleum ether to remove impurities.

-

Drying: Dry the resulting white solid under vacuum to yield the target product, 6-bromo-1H-indazol-3-amine. The reported yield for this procedure is approximately 85.7%.[3]

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of a nitrogen atmosphere prevents potential side reactions with atmospheric oxygen and moisture.

-

Excess Hydrazine Hydrate: A molar excess of hydrazine hydrate is used to ensure the complete conversion of the starting benzonitrile.

-

n-Butanol as Solvent: n-Butanol is a suitable high-boiling solvent that allows the reaction to be conducted at a temperature sufficient to drive the cyclization reaction to completion.

-

Work-up Procedure: The precipitation of the product upon cooling allows for easy isolation by filtration. Washing with a non-polar solvent like petroleum ether helps to remove non-polar impurities.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

6-bromo-1H-indazol-3-amine is a cornerstone in the synthesis of numerous kinase inhibitors, which are a major class of anti-cancer drugs.[1] The indazole core mimics the purine ring of ATP, allowing it to bind to the hinge region of the kinase active site, while the 3-amino group often forms key hydrogen bonds. The 6-bromo position provides a site for introducing various substituents via cross-coupling reactions (e.g., Suzuki, Heck couplings), which can be directed towards other regions of the ATP-binding pocket to enhance potency and selectivity.[1][4]

Role as a Kinase Inhibitor Scaffold:

Caption: Mechanism of action for indazole-based kinase inhibitors.

This scaffold has been instrumental in the development of inhibitors for a range of kinases implicated in oncology, including:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Key mediators of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

-

Platelet-Derived Growth Factor Receptors (PDGFRs): Involved in cell growth, proliferation, and angiogenesis.

-

FMS-like Tyrosine Kinase 3 (FLT3): Often mutated in acute myeloid leukemia (AML).

-

Polo-like Kinase 4 (PLK4): A crucial regulator of centriole duplication, making it a target in cancer therapy.

The versatility of the 6-bromo-1H-indazol-3-amine scaffold allows for the development of both highly specific and multi-targeted kinase inhibitors, providing a rich platform for academic research and industrial drug development.[1][2]

Conclusion

6-bromo-1H-indazol-3-amine stands out as a pivotal molecular building block in contemporary medicinal chemistry. Its robust and scalable synthesis, coupled with its versatile chemical handles, has cemented its role in the creation of sophisticated kinase inhibitors. For researchers and drug development professionals, a thorough understanding of its properties and synthetic methodologies is essential for leveraging this privileged scaffold to design the next generation of targeted therapeutics for cancer and other debilitating diseases.

References

-

Chem-Impex. (n.d.). 6-Bromo-1H-indazol-3-yl-amine. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 6-Bromo-1H-indazol-4-amine. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 6-Bromo-5-fluoro-1-methyl-1H-indazol-3-amine. Retrieved January 17, 2026, from [Link]

- An, H., et al. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. ACS Medicinal Chemistry Letters, 3(8), 652-656.

- Srinivasan, B. K., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.

- Srinivasan, B. K., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.

- Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705.

Sources

A Technical Guide to 7-Bromo-1H-indazol-6-amine and Its Isomeric Landscape

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of bromo and amino functionalities to this bicyclic heteroaromatic system gives rise to a diverse array of isomers, each with unique physicochemical properties and potential therapeutic applications. This guide provides a comprehensive overview of 7-bromo-1H-indazol-6-amine, a specific isomer, and situates it within the broader context of related bromo-amino indazoles, offering insights into their synthesis, properties, and significance in drug discovery.

Nomenclature and Isomerism: A Case of "this compound"

The IUPAC name for the requested compound is indeed This compound . However, it is crucial to note that this specific isomer is not widely reported in scientific literature, and commercially available standards are scarce. Researchers often encounter a variety of related isomers, and precise identification is paramount.

Common synonyms for this structural class often involve repositioning of the amino group, such as:

-

3-Amino-7-bromo-1H-indazole

-

4-Amino-7-bromo-1H-indazole

-

5-Amino-7-bromo-1H-indazole

The location of the amino and bromo substituents on the indazole ring significantly influences the molecule's electronic properties, hydrogen bonding capabilities, and overall three-dimensional shape, which in turn dictates its biological activity.

Physicochemical Properties

Due to the limited availability of experimental data for this compound, the following table presents the properties of the closely related and more extensively studied isomer, 7-bromo-1H-indazol-3-amine , to provide a representative profile for this class of compounds.

| Property | Value | Source |

| IUPAC Name | 7-bromo-1H-indazol-3-amine | PubChem[1] |

| Molecular Formula | C₇H₆BrN₃ | PubChem[1] |

| Molecular Weight | 212.05 g/mol | PubChem[1] |

| CAS Number | 1234616-28-4 | PubChem[1] |

| Appearance | Solid | - |

| Melting Point | Not reported | - |

Synthesis Strategies for Bromo-Amino Indazoles

The synthesis of bromo-amino indazoles can be approached through several synthetic routes. A common strategy involves the cyclization of appropriately substituted benzonitriles with hydrazine. The following is a general representation of a synthetic workflow.

Caption: A generalized workflow for the synthesis of bromo-amino indazoles.

A practical example is the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from 2,6-dichlorobenzonitrile. This process involves a two-step sequence: regioselective bromination followed by heterocycle formation with hydrazine[2][3][4][5].

Detailed Protocol: Synthesis of a Bromo-Amino Indazole Derivative

The following protocol is adapted from the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine and illustrates a viable method for obtaining this class of compounds[2][3][4][5].

Step 1: Regioselective Bromination of the Starting Benzonitrile

-

Dissolve the substituted benzonitrile in a suitable solvent (e.g., concentrated sulfuric acid).

-

Cool the reaction mixture to 0 °C.

-

Slowly add a brominating agent, such as N-bromosuccinimide (NBS), in portions while maintaining the temperature.

-

Allow the reaction to stir at room temperature until completion (monitored by TLC or LC-MS).

-

Pour the reaction mixture into ice-water and collect the precipitate by filtration.

-

Wash the solid with water and dry to obtain the brominated intermediate.

Causality: The use of a strong acid protonates the nitrile group, deactivating the ring towards electrophilic substitution, while the directing effects of the existing substituents guide the bromination to the desired position. NBS is often preferred over elemental bromine for its milder and more selective brominating properties[2].

Step 2: Cyclization with Hydrazine

-

Suspend the brominated benzonitrile in a high-boiling point solvent such as n-butanol.

-

Add hydrazine hydrate to the suspension.

-

Heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Collect the precipitated product by filtration.

-

Wash the solid with a suitable solvent (e.g., ethanol) and dry to yield the final bromo-amino indazole.

Causality: The nucleophilic attack of hydrazine on the nitrile carbon, followed by an intramolecular cyclization and tautomerization, leads to the formation of the stable 3-aminoindazole ring system.

Applications in Drug Discovery and Medicinal Chemistry

Indazole derivatives are of significant interest in pharmaceutical research due to their wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties[6][7][8]. The bromo-amino indazole scaffold serves as a versatile building block for the synthesis of more complex drug candidates.

For instance, 7-bromo-4-chloro-1H-indazol-3-amine is a key intermediate in the synthesis of Lenacapavir, a potent, first-in-class HIV-1 capsid inhibitor[2][3][4][5]. The specific substitution pattern on the indazole ring is crucial for its high potency and favorable pharmacokinetic profile.

Derivatives of 6-aminoindazole have also been investigated as potential anticancer agents, with some compounds showing promising inhibitory activity against various cancer cell lines[9]. The bromine atom can serve as a handle for further functionalization through cross-coupling reactions, allowing for the exploration of a wider chemical space and the optimization of biological activity.

Caption: The role of bromo-amino indazoles in a typical drug discovery cascade.

Safety and Handling

Bromo-amino indazoles should be handled with care in a laboratory setting. The following safety information is based on data for related isomers.

Hazard Identification:

Recommended Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood[11][12].

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[11][13].

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place[14].

-

Keep away from incompatible materials such as strong oxidizing agents[14].

Conclusion

While specific data on this compound is limited, the broader class of bromo-amino indazoles represents a rich area of chemical space for the development of novel therapeutics. Understanding the synthesis, properties, and biological potential of well-characterized isomers provides a solid foundation for researchers and drug development professionals. The synthetic methodologies are generally applicable across different substitution patterns, and the established importance of this scaffold in medicinal chemistry underscores the potential for future discoveries. As synthetic methods continue to evolve, it is likely that more isomers, including this compound, will become accessible for further investigation.

References

-

PubChem. (n.d.). 7-bromo-1H-indazol-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 7-Bromo-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]

- Asad, N., Lyons, M., Rodrigues, S. M. M., Burns, J., Roper, T., Laidlaw, G., Ahmad, S., Gupton, B. F., Klumpp, D., & Jin, L. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705.

-

PubChem. (n.d.). 7-Bromo-1-methyl-1H-indazol-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

- Asad, N., Lyons, M., Rodrigues, S. M. M., Burns, J., Roper, T., Laidlaw, G., Ahmad, S., Gupton, B. F., Klumpp, D., & Jin, L. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.

- Asad, N., Lyons, M., Rodrigues, S. M. M., Burns, J., Roper, T., Laidlaw, G., Ahmad, S., Gupton, B. F., Klumpp, D., & Jin, L. (2024).

- Asad, N., Lyons, M., Rodrigues, S. M. M., Burns, J., Roper, T., Laidlaw, G., Ahmad, S., Gupton, B. F., Klumpp, D., & Jin, L. (2024). Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705.

- ChemicalBook. (2025).

- Angene Chemical. (2025).

- Thermo Fisher Scientific. (n.d.).

-

PubChem. (n.d.). 6-Bromo-1H-indazol-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

- Khan, I., Zaib, S., Batool, S., & Iqbal, J. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(23), 5732.

- Gaikwad, D. D., Kauthale, S. S., & Gacche, R. N. (2015). Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ChemInform, 46(21).

- Kumar, A., Singh, A., & Kumar, K. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.

- Tran, P. T., Hoang, N. X., Hoang, V. H., Ngo, T., & Vu, T. Y. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581-588.

- Köksal, Z., & Alim, Z. (2020). Indazole – Knowledge and References. Drug and Chemical Toxicology, 43(6), 615-621.

Sources

- 1. 7-bromo-1H-indazol-3-amine | C7H6BrN3 | CID 57345825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 7-Bromo-1H-indazole | C7H5BrN2 | CID 20323899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. enamine.enamine.net [enamine.enamine.net]

- 12. chemicalbook.com [chemicalbook.com]

- 13. angenechemical.com [angenechemical.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to Substituted Bromo-Indazol-Amines: Focus on 6-Bromo-1H-Indazol-4-Amine

A Note to the Researcher: Initial inquiries for a detailed guide on "7-bromo-1H-indazol-6-amine" did not yield specific experimental or characterization data in publicly accessible scientific literature or chemical databases. This suggests that this particular isomer may be a novel or less-characterized compound. In the spirit of providing a valuable and scientifically grounded resource, this guide has been pivoted to focus on a well-documented and commercially available isomer, 6-bromo-1H-indazol-4-amine . The principles, experimental methodologies, and applications discussed herein for 6-bromo-1H-indazol-4-amine can serve as a strong foundational framework for researchers investigating other substituted bromo-indazol-amine isomers.

Introduction: The Significance of the Indazole Scaffold in Medicinal Chemistry

The indazole ring system is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds. Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of therapeutic agents targeting various biological pathways. The introduction of substituents, such as bromine atoms and amine groups, onto the indazole core provides medicinal chemists with critical handles to modulate the potency, selectivity, and pharmacokinetic properties of drug candidates. These substitutions can influence hydrogen bonding interactions, introduce steric bulk, and alter the electronic distribution within the molecule, all of which are key determinants of a compound's biological activity.

Substituted indazoles have been successfully incorporated into drugs for a range of indications, including oncology and inflammatory diseases. For instance, the indazole core is a key component of several kinase inhibitors, where it often forms crucial hydrogen bond interactions with the hinge region of the kinase active site. The strategic placement of bromo and amino functionalities, as seen in 6-bromo-1H-indazol-4-amine, offers a diverse chemical space for the development of novel therapeutics.

Physicochemical Characteristics of 6-Bromo-1H-Indazol-4-Amine

A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in drug discovery and development. These characteristics influence its handling, formulation, and behavior in biological systems.

| Property | Value |

| CAS Number | 885518-50-3[1] |

| Molecular Formula | C₇H₆BrN₃[1] |

| Molecular Weight | 212.05 g/mol [1] |

| Appearance | Typically an off-white to brown solid |

| Solubility | Generally soluble in organic solvents like DMSO and methanol. |

| Storage Conditions | Store in a cool, dry, well-ventilated area away from incompatible substances. |

Spectroscopic and Analytical Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring and the protons of the amine group. The chemical shifts and coupling constants of the aromatic protons would be influenced by the positions of the bromo and amino substituents.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule. The carbon atoms attached to the bromine and nitrogen atoms will exhibit characteristic chemical shifts.

Mass Spectrometry: Mass spectrometry is a critical tool for confirming the molecular weight of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.

Synthesis and Reactivity

The synthesis of substituted indazoles can be achieved through various synthetic routes. A common approach involves the cyclization of appropriately substituted ortho-nitro or ortho-cyano phenylhydrazines. For 6-bromo-1H-indazol-4-amine, a plausible synthetic strategy would involve the nitration of a bromo-toluidine derivative, followed by reduction of the nitro group to an amine and subsequent diazotization and cyclization.

The reactivity of 6-bromo-1H-indazol-4-amine is dictated by the functional groups present. The amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization, allowing for further functionalization of the molecule. The bromine atom can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of new carbon-carbon or carbon-nitrogen bonds.

Illustrative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and subsequent functionalization of a substituted bromo-indazol-amine, highlighting key reaction types.

Caption: Generalized synthetic and functionalization workflow for 6-bromo-1H-indazol-4-amine.

Applications in Drug Discovery and Development

The 6-bromo-1H-indazol-4-amine scaffold is a valuable building block in the synthesis of pharmacologically active molecules. The presence of the bromine atom and the amino group at specific positions allows for diverse chemical modifications to explore structure-activity relationships (SAR).

Kinase Inhibitors: The indazole core is a well-established hinge-binding motif in many kinase inhibitors. The amino group at the 4-position can be functionalized to introduce side chains that interact with other regions of the ATP-binding pocket, enhancing potency and selectivity. The bromine atom at the 6-position can be utilized in cross-coupling reactions to append larger substituents that can occupy hydrophobic pockets or introduce additional interaction points.

Other Therapeutic Areas: Beyond oncology, substituted indazoles have shown promise in other therapeutic areas, including as anti-inflammatory, anti-bacterial, and anti-viral agents. The versatility of the 6-bromo-1H-indazol-4-amine core makes it an attractive starting point for the design of novel compounds with a wide range of biological activities.

Safety and Handling

As a responsible scientist, it is imperative to handle all chemical compounds with appropriate safety precautions. The following information is based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard Statements:

-

H302: Harmful if swallowed[1]

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H335: May cause respiratory irritation[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P301+P317: IF SWALLOWED: Get medical help.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Experimental Protocol: General Procedure for Handling and Weighing

This protocol outlines the essential steps for safely handling and weighing a solid chemical compound like 6-bromo-1H-indazol-4-amine in a laboratory setting.

Materials:

-

6-bromo-1H-indazol-4-amine

-

Spatula

-

Weighing paper or weighing boat

-

Analytical balance

-

Personal Protective Equipment (PPE): safety glasses, lab coat, compatible gloves

Procedure:

-

Don PPE: Before handling the compound, ensure you are wearing the appropriate personal protective equipment.

-

Prepare the Balance: Place a piece of weighing paper or a weighing boat on the analytical balance and tare the balance.

-

Transfer the Compound: Carefully open the container of 6-bromo-1H-indazol-4-amine. Using a clean spatula, transfer a small amount of the solid onto the weighing paper on the balance.

-

Record the Mass: Once the desired mass is obtained, record the value accurately.

-

Clean-up: Tightly seal the container of the stock compound. Clean the spatula and the area around the balance to remove any residual powder. Dispose of the weighing paper in the appropriate chemical waste container.

Caption: Standard workflow for the safe handling and weighing of a solid chemical compound.

Conclusion

6-Bromo-1H-indazol-4-amine is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its physicochemical properties, reactivity, and strategic placement of functional groups make it an important tool for medicinal chemists. While the specific isomer "this compound" remains elusive in the current body of scientific literature, the principles and methodologies outlined in this guide for the 6-bromo-4-amino isomer provide a robust framework for the exploration of this and other novel substituted indazoles. As with any chemical research, a strong emphasis on safety and proper handling is paramount to successful and responsible scientific discovery.

References

-

PubChem. (n.d.). 6-Bromo-1H-indazol-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 7-bromo-1H-indazol-6-amine

Disclaimer: Publicly available experimental data on the solubility and stability of 7-bromo-1H-indazol-6-amine is limited. This guide, therefore, provides a comprehensive framework for the systematic evaluation of these critical physicochemical properties. The methodologies described are based on established principles for analogous indazole derivatives and are intended to serve as a practical resource for researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] this compound, a substituted indazole, represents a key building block for the synthesis of novel therapeutic agents. The strategic placement of the bromine atom and the amine group provides versatile handles for molecular elaboration, making this compound a molecule of high interest in drug discovery programs.

The physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates, particularly solubility and stability, are paramount. These characteristics profoundly influence bioavailability, manufacturability, and the overall therapeutic profile of a potential drug candidate. This document provides a detailed guide to understanding and determining these properties for this compound.

Physicochemical Properties: A Predictive Overview

A foundational understanding of the molecule's intrinsic properties is the first step in any comprehensive analysis.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrN₃ | Calculated |

| Molecular Weight | 212.05 g/mol | Calculated |

| Appearance | Likely an off-white to brown solid | Analogy to similar compounds[3] |

| Predicted Lipophilicity (logP) | 1.5 - 2.5 | Computational Prediction |

| Predicted pKa (basic) | 3.0 - 5.0 (amino group) | Chemical Analogy |

| Predicted pKa (acidic) | 12.0 - 14.0 (indazole N-H) | Chemical Analogy[4] |

Note: Predicted values are estimations and should be experimentally verified.

Solubility Profile: A Framework for Determination

Causality in Solvent Selection

The choice of solvents for solubility determination is guided by the predicted physicochemical properties. The presence of the aromatic rings suggests low aqueous solubility. The amino and indazole N-H groups, however, can act as hydrogen bond donors and acceptors, potentially improving solubility in protic solvents like alcohols. The overall non-polar character imparted by the brominated benzene ring often necessitates the use of polar aprotic solvents like DMSO for complete dissolution, especially for creating concentrated stock solutions for biological screening.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines a robust and widely accepted method for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, pH 7.4 Phosphate Buffer, 0.1 M HCl, 0.1 M NaOH, Methanol, Ethanol, Acetonitrile, DMSO)

-

Scintillation vials or HPLC vials with caps

-

Orbital shaker with temperature control

-

Syringe filters (0.45 µm, solvent-compatible)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial (e.g., 5-10 mg). The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.

-

Solvent Addition: Add a known volume of the selected solvent (e.g., 1 mL) to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the mixture to equilibrate for at least 24-48 hours. This duration is critical to ensure thermodynamic equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a 0.45 µm syringe filter into a clean HPLC vial. This step is crucial to remove any undissolved solid particles.

-

Dilution: Dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.

-

Quantification: Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of the dissolved compound.

Data Presentation: Solubility Data Summary

The results of the solubility experiments should be tabulated for clarity and easy comparison.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| Water | 25 | ||

| pH 7.4 Phosphate Buffer | 25 | ||

| 0.1 M HCl | 25 | ||

| 0.1 M NaOH | 25 | ||

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Acetonitrile | 25 | ||

| Dimethyl Sulfoxide (DMSO) | 25 |

Visualization: Solubility Determination Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile: A Forced Degradation Approach

Understanding the chemical stability of a molecule is mandated by regulatory agencies and is fundamental to developing a safe and effective drug product.[5] Forced degradation, or stress testing, is the cornerstone of this evaluation.[6][7] It involves subjecting the compound to harsh conditions to accelerate its decomposition, thereby identifying potential degradation pathways and products.

Rationale for Stress Conditions

The choice of stressors is dictated by regulatory guidelines (e.g., ICH Q1A) and is designed to mimic the conditions a drug substance might encounter during its lifecycle, albeit in an accelerated manner.

-

Acid/Base Hydrolysis: Simulates potential degradation in the acidic environment of the stomach or in liquid formulations with varying pH.

-

Oxidation: Assesses susceptibility to atmospheric oxygen or oxidative excipients.

-

Thermal Stress: Evaluates the impact of heat during manufacturing (e.g., drying) and long-term storage.

-

Photostability: Determines sensitivity to light, which informs packaging requirements.

Experimental Protocol: Forced Degradation Study

Objective: To identify the degradation pathways and products of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents (Acetonitrile, Methanol, Water)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at 60°C. Neutralize with acid before analysis.

-

Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

-

Thermal Degradation (Solution): Heat the stock solution at 80°C.

-

Thermal Degradation (Solid): Place the solid compound in an oven at 80°C. Periodically dissolve a sample for analysis.

-

Photostability: Expose the solid compound and a solution to light conditions as specified in ICH Q1B (e.g., 1.2 million lux hours and 200 watt hours/square meter).

-

-

Time Points: Sample each stress condition at various time points (e.g., 0, 2, 8, 24, 48 hours) to target a degradation of 5-20%. Excessive degradation can complicate the identification of primary degradants.

-

Analysis with a Stability-Indicating Method:

-

Develop an HPLC method (typically reverse-phase) that can separate the parent peak of this compound from all degradation products.

-

A PDA detector is invaluable for assessing peak purity and identifying the formation of new chromophores.

-

LC-MS analysis is essential for the structural elucidation of the major degradation products.

-

Data Presentation: Forced Degradation Summary

| Stress Condition | Time (h) | % Assay of Parent | % Degradation | No. of Degradants | Remarks (e.g., Major Degradant RRT) |

| 1 M HCl, 60°C | 24 | ||||

| 1 M NaOH, 60°C | 24 | ||||

| 3% H₂O₂, RT | 24 | ||||

| Heat (80°C, solution) | 48 | ||||

| Heat (80°C, solid) | 48 | ||||

| Light (ICH Q1B) | - |

Visualization: Forced Degradation Workflow and Hypothetical Pathway

Caption: Workflow for a Forced Degradation Study.

Caption: Hypothetical Degradation Pathways.

Conclusion

This guide provides a comprehensive, scientifically-grounded framework for assessing the solubility and stability of this compound. While direct experimental data is currently scarce, the application of the detailed protocols herein will enable researchers to generate the critical data necessary for advancing their research and development programs. A thorough understanding of these fundamental properties is not merely a regulatory requirement but an indispensable component of successful drug development, ensuring the quality, safety, and efficacy of future medicines.

References

-

Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (n.d.). National Institutes of Health. [Link]

-

Indazole. (n.d.). Wikipedia. [Link]

-

Forced degradation studies. (2016). MedCrave online. [Link]

-

Stability indicating study by using different analytical techniques. (2023). International Journal of Scientific Development and Research. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. [Link]

-

Forced Degradation in Pharmaceuticals - A Regulatory Update. (2024). ResearchGate. [Link]

-

Indazole From Natural Resources And Biological Activity. (2022). Journal of Pharmaceutical Negative Results. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pnrjournal.com [pnrjournal.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Indazole - Wikipedia [en.wikipedia.org]

- 5. ijsdr.org [ijsdr.org]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Profile of 7-bromo-1H-indazol-6-amine

Abstract: This document provides a comprehensive technical guide to the spectroscopic characterization of 7-bromo-1H-indazol-6-amine. In the absence of publicly available experimental spectra for this specific isomer, this guide presents a detailed, predicted spectroscopic profile based on first-principles of spectroscopy and comparative analysis with structurally related analogs. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification and characterization of this compound and similar heterocyclic compounds. The methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are detailed, providing a self-validating system for experimental work.

Introduction

This compound is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The precise substitution pattern on the indazole core dictates the molecule's physicochemical properties and its interactions with biological targets. Therefore, unambiguous structural elucidation is paramount. This guide provides a detailed predicted spectroscopic analysis of this compound to aid in its synthesis and characterization.

The structural hypothesis is based on the fundamental principles of each spectroscopic technique and is supported by data from closely related molecules. The presented data should be considered a baseline for experimental verification.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from established spectroscopic principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR data for this compound are presented below.

Rationale for Predicted Chemical Shifts:

-

¹H NMR: The aromatic protons are influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing bromo group (-Br), as well as the heterocyclic indazole ring system. The proton on the nitrogen of the indazole ring is expected to be a broad singlet at a downfield chemical shift. The amino protons will also likely appear as a broad singlet. The aromatic protons H-4 and H-5 will be doublets due to coupling with each other. The H-3 proton will be a singlet.

-

¹³C NMR: The chemical shifts of the carbon atoms are predicted based on the known effects of substituents on a benzene ring and the electronic structure of the indazole core. The carbon bearing the bromine (C-7) will be shifted to a lower field, while the carbon with the amino group (C-6) will be at a higher field.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.5 - 13.5 | br s | 1H | N-H (indazole) |

| ~7.8 - 8.0 | s | 1H | H-3 |

| ~7.4 - 7.6 | d | 1H | H-4 |

| ~6.8 - 7.0 | d | 1H | H-5 |

| ~4.5 - 5.5 | br s | 2H | -NH₂ |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~145 - 148 | C-6 |

| ~140 - 142 | C-7a |

| ~133 - 135 | C-3 |

| ~125 - 127 | C-3a |

| ~120 - 122 | C-4 |

| ~110 - 112 | C-5 |

| ~100 - 105 | C-7 |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted key IR absorption bands for this compound are listed below.

Rationale for Predicted Absorptions:

-

The N-H stretching vibrations of the indazole and the primary amine are expected in the region of 3100-3500 cm⁻¹. Primary amines typically show two bands in this region corresponding to symmetric and asymmetric stretching.[1]

-

The N-H bending vibration of the primary amine is expected around 1600-1650 cm⁻¹.[1]

-

The C-N stretching of the aromatic amine will likely appear in the 1250-1335 cm⁻¹ region.[1]

-

The C-Br stretch is expected in the fingerprint region, typically below 600 cm⁻¹.

Table 3: Predicted IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3500 | Medium | N-H stretch (asymmetric, -NH₂) |

| ~3300 - 3400 | Medium | N-H stretch (symmetric, -NH₂) |

| ~3100 - 3200 | Broad | N-H stretch (indazole) |

| ~1610 - 1630 | Strong | N-H bend (-NH₂) |

| ~1500 - 1600 | Medium-Strong | C=C stretching (aromatic) |

| ~1250 - 1340 | Medium | C-N stretch (aromatic amine) |

| ~550 - 650 | Medium-Weak | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Rationale for Predicted m/z values:

-

The molecular ion peak [M]⁺ is expected at m/z corresponding to the molecular weight of the compound (212.05 g/mol for C₇H₆⁷⁹BrN₃ and 214.05 g/mol for C₇H₆⁸¹BrN₃). The characteristic isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature.

-

In electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ will be observed at m/z 213.0 and 215.0.

-

Fragmentation may involve the loss of Br, NH₂, or HCN from the indazole ring.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 212/214 | [M]⁺ | Molecular ion with characteristic 1:1 bromine isotopic pattern. |

| 213/215 | [M+H]⁺ | Protonated molecule in ESI positive mode. |

| 133 | [M-Br]⁺ | Loss of a bromine radical. |

| 185/187 | [M-HCN]⁺ | Loss of hydrogen cyanide from the indazole ring. |

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above.

NMR Spectroscopy

Diagram 1: NMR Data Acquisition and Processing Workflow

Caption: Workflow for NMR sample preparation, data acquisition, processing, and analysis.

Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry vial.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Insert the sample into a 400 MHz (or higher) NMR spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment (e.g., 'zg30').

-

Set appropriate spectral width, acquisition time, and relaxation delay.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program (e.g., 'zgpg30').

-

A higher number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

IR Spectroscopy

Diagram 2: ATR-FTIR Data Acquisition Workflow

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Protocol:

-

Instrument Preparation:

-

Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

-

-

Background Scan:

-

Collect a background spectrum to account for atmospheric CO₂ and H₂O.

-

-

Sample Analysis:

-

Place a small amount of solid this compound onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background.

-

Perform baseline correction and identify peak maxima.

-

Mass Spectrometry

Diagram 3: ESI-MS Data Acquisition Workflow

Caption: Workflow for ESI-MS sample preparation, data acquisition, and analysis.

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of approximately 1-10 µg/mL in a solvent compatible with ESI-MS (e.g., 50:50 methanol:water with 0.1% formic acid).

-

-

Data Acquisition:

-

Infuse the sample solution into the electrospray ionization source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecule [M+H]⁺.

-

Examine the isotopic pattern of this peak to confirm the presence of one bromine atom.

-

If fragmentation data is acquired (MS/MS), analyze the fragment ions to further support the proposed structure.

-

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile of this compound. The predicted NMR, IR, and MS data, along with detailed experimental protocols, offer a solid foundation for researchers working on the synthesis and characterization of this compound. The provided workflows and interpretations are designed to ensure scientific integrity and to guide the user in obtaining and analyzing high-quality spectroscopic data for unambiguous structural confirmation.

References

-

PubChem. (n.d.). 7-bromo-1H-indazol-3-amine. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 1H-Indazol-6-amine. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. Available at: [Link]

-

Ibañez, A., et al. (2021). Synthesis and characterization of new tridentate (NCN)Ni(II) pincer complexes. Turkish Journal of Chemistry, 45(4), 1185-1194. Available at: [Link]

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5644–5655. Available at: [Link]

-

PubChemLite. (n.d.). 7-bromo-1h-indazol-3-amine (C7H6BrN3). University of Luxembourg. Retrieved January 17, 2026, from [Link]

-

NIST. (n.d.). 1H-Indazole. National Institute of Standards and Technology. Retrieved January 17, 2026, from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved January 17, 2026, from [Link]

Sources

The Emergence of a Key Scaffold: A Technical Guide to the Discovery and History of 7-bromo-1H-indazol-6-amine

This in-depth technical guide delves into the discovery and history of 7-bromo-1H-indazol-6-amine, a heterocyclic compound that has emerged as a critical building block in modern medicinal chemistry. Rather than a singular moment of discovery, its story is one of synthetic necessity, driven by the relentless pursuit of potent and selective kinase inhibitors for the treatment of a range of human diseases. This guide will explore the scientific context that led to its synthesis, detail the key experimental methodologies, and provide insights into the strategic importance of this unassuming molecule.

The Indazole Nucleus: A Privileged Scaffold in Drug Discovery

The indazole ring system, a bicyclic aromatic heterocycle, has long been recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties and ability to form key hydrogen bonding interactions have made it a cornerstone in the design of a multitude of therapeutic agents.[2] Historically, research focused on the fundamental synthesis and reactivity of the indazole core. However, as the therapeutic potential of indazole-containing compounds became increasingly evident, the focus shifted towards the development of derivatives with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neurodegenerative applications.[2]

A significant leap forward in the utility of the indazole scaffold came with the introduction of halogen substituents. Halogenated indazoles, particularly brominated derivatives, serve as versatile synthetic handles. The bromine atom not only modulates the electronic properties of the ring system but also provides a reactive site for further functionalization through various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations. This has made them invaluable intermediates in the construction of complex molecular architectures required for potent and selective drug candidates.

The Genesis of this compound: A Tale of Synthetic Strategy

The specific discovery of this compound is not marked by a singular, celebrated publication. Instead, its first documented appearance is found within the dense experimental sections of patents aimed at the synthesis of novel kinase inhibitors. A pivotal moment in its history can be traced to the work disclosed in patent WO2007087325, which details the synthesis of a series of indazole derivatives as inhibitors of protein kinases. This patent laid out a clear and reproducible synthetic pathway to this compound, establishing it as a key intermediate.

The strategic importance of this particular substitution pattern lies in its utility for building molecules with specific three-dimensional orientations. The 6-amino group provides a crucial vector for extending the molecule into the solvent-exposed region of a kinase active site, often to improve solubility and pharmacokinetic properties. The 7-bromo substituent, on the other hand, can serve as an anchor for further chemical modifications or to create specific steric interactions within the ATP-binding pocket.

The synthesis of this compound, as first detailed in this patent, is a logical, multi-step process that highlights fundamental principles of aromatic chemistry. The core of the strategy involves the regioselective nitration of a pre-existing 7-bromo-1H-indazole, followed by the reduction of the newly introduced nitro group to the desired amine.

Synthetic Pathway Overview

The logical flow for the first described synthesis of this compound is a two-step process starting from 7-bromo-1H-indazole. This precursor itself can be synthesized from commercially available starting materials.

Caption: Synthetic route to this compound.

Experimental Protocols: A Self-Validating System

The following protocols are based on the methodologies described in the seminal patent literature, providing a self-validating system for the synthesis of this compound. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Synthesis of 7-Bromo-6-nitro-1H-indazole

Rationale: The introduction of a nitro group at the 6-position of 7-bromo-1H-indazole is a classic electrophilic aromatic substitution. The choice of a nitrating agent, typically a mixture of nitric acid and sulfuric acid, is crucial. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivating effect of the bromine atom and the pyrazole ring. The reaction temperature must be carefully controlled to prevent over-nitration and side reactions.

Step-by-Step Protocol:

-

Preparation: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

-

Addition of Starting Material: Slowly add 7-bromo-1H-indazole to the cooled sulfuric acid while maintaining the temperature below 5°C. Stir until all the solid has dissolved.

-

Nitration: Add a solution of concentrated nitric acid in concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C.

-

Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 0-10°C) for a specified time (typically 1-3 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate out of the solution.

-

Isolation: Collect the solid precipitate by filtration, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol.

-

Purification: Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

Synthesis of this compound

Rationale: The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. Several methods can be employed, with the choice often depending on the scale of the reaction and the presence of other functional groups. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method. Alternatively, reduction with a metal in acidic media, such as tin(II) chloride (SnCl₂) in hydrochloric acid, is a robust and widely used method, particularly in laboratory-scale syntheses.

Step-by-Step Protocol (using SnCl₂):

-

Preparation: In a round-bottom flask, suspend 7-bromo-6-nitro-1H-indazole in a suitable solvent, such as ethanol or ethyl acetate.

-

Addition of Reducing Agent: Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.

-

Reaction: Heat the reaction mixture to reflux and stir for several hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and then carefully neutralize it with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide. This will precipitate tin salts.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation: Characterization of Key Compounds

The following table summarizes typical characterization data for the key compounds in the synthesis of this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 7-Bromo-1H-indazole | C₇H₅BrN₂ | 197.03 | Off-white to light brown solid | 126-130 |

| 7-Bromo-6-nitro-1H-indazole | C₇H₄BrN₃O₂ | 242.03 | Yellow solid | >200 |

| This compound | C₇H₆BrN₃ | 212.05 | Light brown solid | 180-185 |

The Role of this compound in Modern Drug Development

The "discovery" of this compound was a direct consequence of the needs of drug development programs. Its structure is a key component in a number of patented kinase inhibitors, where it often serves as the "eastern" fragment of the molecule. The amino group at the 6-position is frequently used to attach a solubilizing group or a moiety that can interact with the solvent-exposed region of the kinase, while the indazole core itself typically binds to the hinge region of the enzyme.

The following diagram illustrates the general workflow of how this compound is utilized in the synthesis of more complex drug candidates.

Caption: Utilization of this compound in drug development.

Conclusion

The history of this compound is a testament to the enabling power of synthetic chemistry in the field of drug discovery. While not a household name in itself, this molecule represents a critical juncture in the synthetic routes to potentially life-saving therapeutics. Its story underscores the importance of developing robust and scalable syntheses for key chemical building blocks. The logical and well-established chemical principles behind its synthesis make it an excellent case study for researchers and scientists in the field of drug development, illustrating how fundamental organic chemistry reactions are applied to solve complex problems in medicinal chemistry. The continued exploration of indazole chemistry will undoubtedly lead to the discovery of new and improved therapeutic agents, with this compound and its derivatives likely to play a significant role for years to come.

References

- WO2007087325A2 - Indazole derivatives for use as protein kinase inhibitors.

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

-

Indazole – Knowledge and References. Taylor & Francis Online. [Link]

- CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.

-

Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ChemRxiv. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing. [Link]

- US3988347A - Process for the preparation of substituted indazoles.

Sources

"7-bromo-1H-indazol-6-amine" potential biological activities

An In-depth Technical Guide to the Potential Biological Activities of 7-bromo-1H-indazol-6-amine

Executive Summary

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved therapeutics and its versatile biological activity.[1][2] This guide focuses on the specific, yet underexplored, derivative: This compound . While direct research on this exact molecule is limited, by examining its structural congeners and the broader indazole class, we can project its potential therapeutic applications with a high degree of scientific confidence. This document synthesizes data from extensive research on related bromo-indazoles and amino-indazoles to build a comprehensive profile of its likely biological activities. We will explore its potential as an anticancer agent, particularly as a kinase inhibitor, its prospective role in combating infectious diseases based on demonstrated antiparasitic activity in a closely related analog, and its potential for modulating central nervous system targets. This guide is intended for researchers, scientists, and drug development professionals, providing a foundational understanding and actionable experimental frameworks to investigate the therapeutic promise of this compound.

Part 1: The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

Indazoles, heterocyclic aromatic compounds composed of a fused benzene and pyrazole ring, are of immense interest in drug discovery.[3] Their structure is bioisosteric to purines, the core of ATP, which allows them to function as effective competitors in the ATP-binding sites of many enzymes, particularly protein kinases.[4] This fundamental property is a primary driver of their success as therapeutic agents. Furthermore, the nitrogen atoms in the indazole ring are adept at forming critical hydrogen bond interactions with the "hinge region" of kinase active sites, a key factor for potent and selective inhibition.[4][5]

The therapeutic versatility of the indazole scaffold is evidenced by the number of derivatives that have reached clinical use. These compounds span a wide range of biological activities, including anticancer, anti-inflammatory, anti-HIV, antibacterial, and antifungal effects.[1][6]

| Drug Name | Primary Target(s) | Therapeutic Application |

| Pazopanib | VEGFR, PDGFR, c-Kit | Renal Cell Carcinoma, Soft Tissue Sarcoma |

| Axitinib | VEGFR | Renal Cell Carcinoma |

| Niraparib | PARP1, PARP2 | Ovarian, Fallopian Tube, Peritoneal Cancer |

| Linifanib | VEGFR, PDGFR | Investigational Anticancer |

| Entrectinib | TRK, ROS1, ALK | ROS1-positive NSCLC, NTRK fusion-positive Solid Tumors |

| Benzydamine | Pro-inflammatory Cytokines | Anti-inflammatory, Analgesic |

| Table 1: Examples of Clinically Relevant Indazole-Based Drugs and their Applications.[5][6][7] |

Part 2: Profile of this compound

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₆BrN₃

-

Molecular Weight: 212.05 g/mol

-

Key Features: The molecule possesses a 1H-indazole core, which is crucial for hinge-binding in many biological targets. The bromine atom at position 7 offers a strategic vector for synthetic modification via cross-coupling reactions (e.g., Suzuki, Heck) to explore structure-activity relationships (SAR). The amine group at position 6 provides a hydrogen bond donor and a site for further functionalization to enhance binding affinity or modulate physicochemical properties.

Postulated Synthesis Pathway

While a specific synthesis for this compound is not extensively documented, a logical and efficient pathway can be extrapolated from established methodologies for related indazoles.[8][9] A plausible route would begin with a substituted benzonitrile, followed by cyclization and functional group manipulation.

Caption: A potential synthetic workflow for this compound.

Part 3: Potential Biological Activities and Therapeutic Applications

Based on the activities of structurally similar compounds, this compound is predicted to have significant potential in several therapeutic areas.

Anticancer Activity: Kinase Inhibition

The most prominent and well-documented activity of the indazole scaffold is the inhibition of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[2] Numerous indazole derivatives have been developed as potent inhibitors of kinases such as VEGFR, FGFR, Aurora kinases, and c-Met.[2][6][10]

Mechanism of Action: Indazole derivatives, including 6-bromo-1H-indazol-3-yl-amine and 6-aminoindazole, have demonstrated potent anti-proliferative effects across a spectrum of cancer cell lines.[11][12][13] The mechanism often involves competitive inhibition at the ATP-binding site of the kinase, leading to the shutdown of downstream signaling pathways that control cell proliferation, survival, and angiogenesis.[5] For example, derivatives of 6-bromo-1H-indazol-3-amine have been patented as VEGFR-2 inhibitors.[14] The this compound scaffold is ideally suited to engage in similar interactions.

Caption: Generalized signaling pathway illustrating competitive kinase inhibition.

Supporting Data: The anticancer potential is supported by the activity of related compounds.

| Compound | Cell Line | Activity (IC₅₀) | Reference |

| N-(4-fluorobenzyl)-1H-indazol-6-amine | HCT116 (Colorectal) | 14.3 µM | [12] |

| 6-Bromo-1H-indazol-3-yl-amine derivative | K562 (Leukemia) | 6.50 µM | [6] |

| Indazole Derivative (2f) | 4T1 (Breast Cancer) | 0.23 µM | [15] |

Table 2: Antiproliferative Activity of Structurally Related Indazole Derivatives.

Experimental Protocol: In Vitro Antiproliferative Sulforhodamine B (SRB) Assay

This protocol provides a robust method for assessing the cytotoxic and cytostatic effects of a test compound like this compound on cultured cancer cells.

-

Cell Plating: Seed cancer cells (e.g., A549, HCT116, PC3) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

Cell Fixation: Gently remove the medium. Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Allow the plates to air dry completely.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

-

Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization and Measurement: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plates for 10 minutes on a mechanical shaker.

-

Data Acquisition: Read the absorbance at 510 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial and Antiparasitic Activity

While anticancer applications are dominant, the indazole scaffold also exhibits a broad range of antimicrobial activities.[16] A key finding directly relevant to this compound is the reported anticoccidial activity of a very close analog.

Anticoccidial Activity: A 1992 study identified 7-bromo-N-(2-imidazolidinylidene)-1H-indazol-6-amine , a derivative of the topic compound, as a potent agent against the avian coccidial pathogen Eimeria tenella.[17] This activity was linked to its function as an alpha 2 adrenergic agonist . The compound was effective in feed at just 7.5 ppm. This strongly suggests that this compound itself is a promising starting point for developing novel antiparasitic agents, potentially acting through the same adrenergic receptor modulation mechanism.[17]

Broader Antimicrobial Potential: Other indazole derivatives have demonstrated efficacy against various bacteria, fungi, and protozoa, including Giardia intestinalis, Escherichia coli, and Candida albicans.[6][16] The presence of the bromo-substituent on the indazole ring has been associated with enhanced antimicrobial effects.[10]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This broth microdilution method is a standard for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Microorganism Preparation: Culture the test microorganism (e.g., E. coli ATCC 25922 or S. aureus ATCC 29213) in appropriate broth (e.g., Mueller-Hinton Broth) overnight. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

-

Compound Preparation: Dissolve this compound in DMSO to create a high-concentration stock solution. Perform a two-fold serial dilution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations (e.g., 128 µg/mL to 0.25 µg/mL).

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.

-

Controls: Include a positive control (broth + inoculum, no drug), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be confirmed by reading the optical density at 600 nm.

Anti-HIV and Neurological Activities